molecular formula C17H17F3N6O B6446823 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2548988-96-9

2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine

Cat. No. B6446823
CAS RN: 2548988-96-9
M. Wt: 378.4 g/mol
InChI Key: ZESKSNAPHQGTAD-UHFFFAOYSA-N
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Description

The compound “2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine” is a complex organic molecule. It contains a triazolo[4,3-a]pyrazine core, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .


Synthesis Analysis

The synthesis of similar triazolo[4,3-a]pyridines has been described in the literature. One method involves an oxidative [4 + 1] annulation used to prepare 1,2,4-triazolo[4,3-a]pyridines in the presence of I2–DMSO . This protocol enables the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles via a direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple heterocyclic rings. The triazolo[4,3-a]pyrazine core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the functional groups present in its structure. For instance, the triazolo[4,3-a]pyrazine core could potentially undergo various chemical reactions .

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological activities. Given the wide range of activities exhibited by similar compounds , it could be a promising candidate for drug design, discovery, and development .

properties

IUPAC Name

3-methyl-8-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O/c1-11-23-24-16-15(21-6-8-26(11)16)25-7-5-12(9-25)10-27-14-4-2-3-13(22-14)17(18,19)20/h2-4,6,8,12H,5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESKSNAPHQGTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(C3)COC4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine

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